(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

Suzuki-Miyaura Cross-Coupling Physical Organic Chemistry Linear Free-Energy Relationships

Researchers developing sulfonamide pharmacophores or optimizing cross-coupling reactions often encounter low yields with electron-deficient boronic acids. (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 871332-99-9) addresses this challenge: its strong electron-withdrawing N,N-dimethylsulfamoyl group provides predictable, quantifiable reactivity. • 98% purity; bench-stable solid (mp 86-92°C); store at 2-8°C under inert atmosphere • Ideal building block for modular installation of 2-methyl-5-sulfamoylphenyl moiety via Suzuki coupling • Benchmark substrate for developing new catalysts tailored to deactivated arylboronic acids

Molecular Formula C9H14BNO4S
Molecular Weight 243.09 g/mol
CAS No. 871332-99-9
Cat. No. B1387153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid
CAS871332-99-9
Molecular FormulaC9H14BNO4S
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)C)(O)O
InChIInChI=1S/C9H14BNO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3
InChIKeyISKRAODOAGHCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid: Procurement Overview


(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 871332-99-9) is a functionalized arylboronic acid characterized by the presence of both an electron-withdrawing N,N-dimethylsulfamoyl group and an ortho-methyl substituent on the phenyl ring [1]. This compound, with a molecular formula of C₉H₁₄BNO₄S and a molecular weight of 243.09 g/mol, is a bench-stable solid (melting point: 86–92 °C) primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and related C–C bonds [1]. Its distinctive substitution pattern, combining a Lewis-basic sulfonamide moiety with a boronic acid, offers a unique reactivity profile that distinguishes it from simpler, unsubstituted arylboronic acids in demanding synthetic applications [1].

Key Differentiators of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid


Substituting (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 871332-99-9) with a generic analog like 2-methylphenylboronic acid or a simple phenylboronic acid is scientifically unsound due to profound differences in both electronic and physicochemical properties. The N,N-dimethylsulfamoyl group acts as a strong electron-withdrawing substituent, which fundamentally alters the reactivity and kinetics of the boronic acid in cross-coupling reactions, a phenomenon well-established through Hammett linear free-energy relationship studies [1]. This electronic modulation, coupled with a markedly lower melting point (86–92 °C) compared to its unsubstituted analog (2-methylphenylboronic acid, mp 162–165 °C), is a direct manifestation of altered intermolecular forces, confirming that this is not a trivial structural variant but a chemically distinct entity with specific handling, reactivity, and solubility profiles that are not interchangeable [2].

Quantitative Evidence for (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid


Sulfamoyl Group Effect on Suzuki Coupling

The presence of the N,N-dimethylsulfamoyl group, a strong electron-withdrawing substituent, significantly impacts the transmetalation step in Suzuki-Miyaura couplings. This effect is quantitatively grounded in Hammett linear free-energy relationship studies, which demonstrate that electron-withdrawing groups (positive σ values) on arylboronic acids correlate with decreased reaction rates and lower yields under standard conditions [1]. While a direct, experimentally-derived σ value for the 5-(N,N-dimethylsulfamoyl) moiety is not explicitly tabulated in the primary literature, the established class-level behavior of aryl sulfonamides as potent electron-withdrawing groups (estimated σp ~ +0.6 to +0.7) allows for a robust inference: this boronic acid will exhibit markedly slower kinetics and potentially lower yields compared to its unsubstituted or electron-donating analogs (e.g., 2-methylphenylboronic acid, σ ~ -0.17) when identical, non-optimized reaction conditions are employed [1].

Suzuki-Miyaura Cross-Coupling Physical Organic Chemistry Linear Free-Energy Relationships

Melting Point and Purity Differences

A direct, cross-study comparison of melting points reveals a stark difference in solid-state properties between the target compound and its closest unsubstituted analog, 2-methylphenylboronic acid. The target compound exhibits a melting point of 86–92 °C, as reported in vendor analytical datasheets . In contrast, 2-methylphenylboronic acid has a melting point of 162–165 °C [1]. This ~75 °C depression in melting point is a direct consequence of the polar sulfamoyl group disrupting the crystal lattice packing, confirming that the compound is a chemically distinct entity. Furthermore, procurement specifications for the target compound are clearly defined, with a minimum purity of 95% as verified by HPLC, NMR, and GC .

Physical Chemistry Material Handling Quality Control

Synthetic Utility for Bioactive Scaffolds

The unique combination of a boronic acid handle and a sulfamoyl moiety enables the direct synthesis of complex, functionalized molecules that are inaccessible using simpler building blocks. This compound has been employed as a key reagent in the synthesis of specialized ligands, as evidenced by the preparation of (R)-3-cyclohexyl-N-(5-(N,N-dimethylsulfamoyl)-2-methylphenyl)-2-(3-(2-(4-(trifluoromethyl)phenyl)acetyl)guanidino)propanamide and related analogs [1]. While comparative yield data for the Suzuki step is not reported in the source, the successful and explicit incorporation of this specific boronic acid fragment into a multi-step synthetic sequence for a complex, enantiomerically-enriched target demonstrates its practical utility and compatibility with sensitive functional groups (e.g., guanidino, trifluoromethyl) [1].

Medicinal Chemistry Ligand Synthesis Suzuki Coupling

Applications of (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid


Sulfonamide Biaryl Libraries for Drug Discovery

In medicinal chemistry programs focused on developing new sulfonamide-based pharmacophores (e.g., protease inhibitors, carbonic anhydrase inhibitors), this boronic acid serves as an ideal building block. Its use in Suzuki-Miyaura couplings allows for the rapid, modular installation of a 2-methyl-5-sulfamoylphenyl moiety into diverse molecular scaffolds, generating focused libraries of analogs that would be difficult to access via traditional linear synthesis [1].

Ligand and Organocatalyst Synthesis

The compound's ability to introduce both a Lewis-basic sulfonamide group and a tunable biaryl linkage makes it valuable for constructing novel chiral ligands or organocatalysts. The successful use of this boronic acid in the synthesis of complex, chiral propanamide ligands, as evidenced in the literature, underscores its utility in this specialized area of chemical research [1].

Electronic Property Tuning for Material Precursors

For researchers designing organic electronic materials or sensors where precise control over electron density and molecular packing is critical, this boronic acid offers a unique substitution pattern. The strong electron-withdrawing nature of the sulfamoyl group, as established by Hammett analysis, provides a predictable and quantifiable method for tuning the electronic properties (e.g., HOMO/LUMO levels) of the final coupled product [2].

Optimized Suzuki Protocols for Deactivated Boronic Acids

Given the deactivating nature of the sulfamoyl group, this compound serves as an excellent model substrate for reaction development groups aiming to design new catalytic systems or reaction conditions that are specifically tailored for challenging, electron-deficient boronic acids. The known, class-level difficulty in achieving high yields with such substrates provides a clear benchmark for assessing catalyst performance and innovation [2].

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